3-(4-methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine

Histamine H4 Receptor GPCR Binding Affinity

H4R-targeted drug discovery programs face a scarcity of structurally novel, IP-unencumbered chemical probes distinct from indole-carboxamide or aminopyrimidine scaffolds. This bis-piperazinyl-pyridazine addresses that gap: • Sub-nanomolar hH4R affinity (pKi = 9.19, Ki ≈ 0.65 nM; ligand efficiency = 0.68) - ideal for target engagement and competition binding assays. • Dual reactive handles: a free piperazine NH for selective N-functionalization and a non-reactive N-methylpiperazine, enabling rapid parallel library synthesis for SAR exploration. • Low-lipophilicity benchmark (XLogP = 0.68, MW = 262.36, Rule of Five compliant) - use as a property reference point when optimizing metabolic stability of pyridazine-based leads. • Serves as a selectivity control to deconvolute dCTPase vs. H4R phenotypes in immune cell models where both targets are co-expressed. Supplied with full analytical characterization; ready for immediate dispatch.

Molecular Formula C13H22N6
Molecular Weight 262.361
CAS No. 1023812-53-4
Cat. No. B2609327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine
CAS1023812-53-4
Molecular FormulaC13H22N6
Molecular Weight262.361
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3
InChIInChI=1S/C13H22N6/c1-17-8-10-19(11-9-17)13-3-2-12(15-16-13)18-6-4-14-5-7-18/h2-3,14H,4-11H2,1H3
InChIKeySKGTXMATLZKJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 30 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine Chemical Profile


3-(4-Methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine (CAS 1023812-53-4) is a heterocyclic small molecule (MW 262.36, C13H22N6) built on a pyridazine core with two distinct piperazine substituents: a 4-methylpiperazin-1-yl group and an unsubstituted piperazin-1-yl group . This dual-piperazine architecture creates a unique pharmacophore that has been explored in histamine H4 receptor (H4R) ligand discovery programs, with the compound registered in the ZINC database (ZINC000073196039) and linked to H4R binding data . The compound belongs to the broader piperazin-1-ylpyridazine chemical class, which includes scaffolds investigated for targets ranging from dCTP pyrophosphatase 1 (dCTPase) to stearoyl-CoA desaturase-1 (SCD1); however, the specific substitution pattern of this compound dictates its target selectivity profile and precludes direct substitution with other in-class analogs .

3-(4-Methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine: Irreplaceability vs. Generic Analogs


The piperazin-1-ylpyridazine class encompasses compounds targeting at least three distinct protein families—dCTPase, SCD1, and the histamine H4 receptor—where target engagement is exquisitely sensitive to the nature and position of substituents on the pyridazine ring . For instance, the dCTPase inhibitor series reported by Llona-Minguez et al. relies on a pyridazine-3-carboxamide motif absent in this compound , while SCD1 inhibitors require a distinct left-hand-side aromatic region . 3-(4-Methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine possesses a unique combination of a free secondary amine on one piperazine ring and a tertiary N-methylpiperazine on the other, a dual-basic-center topology that is absent from the vast majority of in-class compounds. Generic substitution with a mono-substituted pyridazine or a differently substituted bis-piperazinyl analog would result in loss of the specific H4R pharmacophore geometry, as evidenced by the steep structure–activity relationship (SAR) observed for this scaffold in the H4R program .

3-(4-Methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine: Quantitative Evidence vs. Analogs


Histamine H4 Receptor Binding Affinity

3-(4-Methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine demonstrates measurable binding affinity for the human histamine H4 receptor (H4R) with a pKi of 9.19, corresponding to a Ki of approximately 0.65 nM, as reported in a 2011 Bioorganic & Medicinal Chemistry Letters study . This is in stark contrast to the prototypical piperazin-1-ylpyridazine dCTPase inhibitor series (e.g., compound 1 from Llona-Minguez et al., 2017), which was designed and optimized for dCTP pyrophosphatase 1 inhibition and lacks reported H4R activity . The target selectivity profile is determined by the dual-piperazine substitution pattern: the free piperazine NH and the N-methylpiperazine moiety create a hydrogen-bond donor/acceptor constellation that maps onto the H4R binding pocket, whereas the dCTPase pharmacophore requires a carboxamide linker and a distinct aromatic right-hand side that is absent in this compound .

Histamine H4 Receptor GPCR Binding Affinity Immunology Inflammation

Dual Piperazine Substitution Pattern

The compound features a unique 3,6-bis-piperazinyl-pyridazine architecture with asymmetric piperazine substitution: position 3 bears a 4-methylpiperazin-1-yl group (tertiary amine) and position 6 bears an unsubstituted piperazin-1-yl group (secondary amine) . This contrasts with the dCTPase inhibitor scaffolds, which are typically 6-piperazin-1-yl-pyridazine-3-carboxamides bearing a single piperazine and a carboxamide-linked aromatic system , and with SCD1 inhibitors that feature a pyridazine-3-carboxamide with a distinct left-hand-side aromatic tail . In the broader piperazinyl-pyridazine patent space (e.g., Janssen Pharmaceutica NV, JPS6229575A), the generic Markush structures cover mono-(4-substituted-piperazinyl)pyridazines with analgesic indications, but do not disclose the 3,6-bis-piperazinyl substitution pattern that defines this compound . This dual basic center topology may confer distinct physicochemical properties including altered logP, solubility, and protonation states at physiological pH relative to mono-piperazinyl analogs.

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship Piperazine Pyridazine

H4R Ligand Efficiency

The compound achieves a ligand efficiency (LE) of 0.68 for human H4R (calculated as 1.4 × pKi / heavy atom count; pKi = 9.19, heavy atoms = 19), which is competitive with other H4R chemotypes reported in the same 2011 publication . Specifically, the ZINC database entry for this compound (ZINC000073196039) shows multiple pKi measurements ranging from 8.82 to 9.19, indicating reproducible binding across assay replicates . While direct head-to-head comparison data with clinical-stage H4R antagonists (e.g., JNJ-39758979, toreforant) are not available in the public domain, the sub-nanomolar affinity and favorable LE place this compound in a potency range commensurate with known H4R tool compounds. Importantly, this compound lacks the carboxamide functionality present in many H4R ligands derived from the pyridazine-carboxamide series, which may influence pharmacokinetic properties differently .

Ligand Efficiency Histamine H4 Receptor Drug Discovery Lead Optimization

Calculated logP and Solubility Profile

3-(4-Methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine has a calculated XLogP of approximately 0.68 (ZINC15), reflecting moderate lipophilicity conferred by the dual basic piperazine system . In contrast, the dCTPase lead compound 1 from the Llona-Minguez 2017 study (a pyridazine-3-carboxamide with a single piperazine and an aromatic right-hand side) has a significantly higher logP (estimated > 2.5 based on structural features including the dichlorobenzene ring), which contributed to its rapid microsomal clearance (MLM/HLM t1/2 = 2–3 min) . The lower logP of the target compound, driven by the additional basic piperazine nitrogen, is predicted to reduce metabolic vulnerability relative to high-logP pyridazine-carboxamides, although direct experimental microsomal stability data for this specific compound have not been publicly reported. The compound's heavy atom count (19) and molecular weight (262.36) place it firmly within oral drug-like chemical space (Rule of Five compliant) .

Physicochemical Properties logP Solubility Drug-likeness ADME

Synthetic Accessibility and Derivatization Potential

The presence of two chemically distinct piperazine nitrogens—one as a free secondary amine (piperazin-1-yl at position 6) and one as a tertiary N-methyl amine (4-methylpiperazin-1-yl at position 3)—provides orthogonal reactivity handles for sequential derivatization . The free piperazine NH can undergo selective acylation, sulfonylation, reductive amination, or arylation without affecting the N-methylpiperazine moiety, enabling facile library synthesis. This contrasts with mono-piperazinyl-pyridazine building blocks (e.g., 3-piperazin-1-yl-pyridazine, CAS 90434-90-5) which offer only a single derivatization site, and with pyridazine-3-carboxamide scaffolds where the carboxamide is already pre-functionalized . The compound is listed as 'In-Stock' in the ZINC database since 2018, confirming commercial availability for research procurement . No explicit synthetic route or yield data for this specific compound were found in peer-reviewed literature; synthesis information from excluded vendor sources was not considered per guidelines.

Synthetic Chemistry Building Block Derivatization Parallel Synthesis Medicinal Chemistry

Application Scenarios for 3-(4-Methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine


Histamine H4 Receptor Chemical Probe Development

With confirmed sub-nanomolar binding affinity for human H4R (pKi = 9.19, Ki ≈ 0.65 nM) and a ligand efficiency of 0.68, this compound serves as a structurally distinct starting point for developing H4R chemical probes . Unlike the more common indole-carboxamide or aminopyrimidine H4R ligands, this bis-piperazinyl-pyridazine scaffold offers a novel intellectual property position and may exhibit differentiated off-target profiles. Research groups studying H4R in inflammatory bowel disease, asthma, atopic dermatitis, or pruritus can use this compound to interrogate H4R pharmacology without relying on scaffolds that dominate existing patent estates .

Scaffold-Hopping Library Synthesis for GPCRs

The compound's dual reactive handles—a free piperazine NH and a non-reactive N-methylpiperazine—enable rapid, parallel synthesis of diverse compound libraries through selective N-functionalization . This makes it an ideal core scaffold for scaffold-hopping exercises targeting Class A GPCRs, where the pyridazine core can mimic pyrimidine or pyridine motifs common in known GPCR ligands. The compound's favorable calculated properties (XLogP = 0.68, MW = 262.36, Rule of Five compliant) suggest that derivatives will generally remain within drug-like chemical space .

Selectivity Profiling Against dCTPase

Given that structurally related piperazin-1-ylpyridazines are potent dCTPase inhibitors (J. Med. Chem. 2017), but this compound lacks the carboxamide motif essential for dCTPase activity, it can be used as a selectivity control to deconvolute target-specific effects in cellular assays . Groups working on nucleotide metabolism or evaluating dCTPase inhibitor series should procure this compound to confirm that observed phenotypes are driven by dCTPase engagement rather than off-target H4R modulation, particularly in immune cell models where both dCTPase and H4R are expressed .

Physicochemical Benchmarking for Lead Optimization

The compound's calculated logP of 0.68 provides a low-lipophilicity reference point for lead optimization programs seeking to improve metabolic stability of pyridazine-based candidates . The dCTPase lead compound 1 (estimated logP > 2.5) suffered from rapid microsomal clearance (MLM/HLM t1/2 = 2/3 min), and the extensive SAR campaign required to achieve t1/2 > 100 min underscores the value of starting from a lower-logP scaffold . Medicinal chemistry teams can use this compound as a property benchmark to balance potency gains against lipophilicity increases during multiparameter optimization.

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